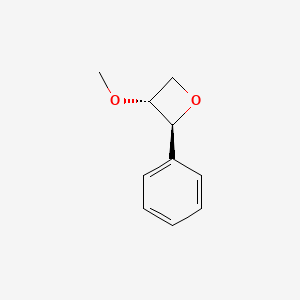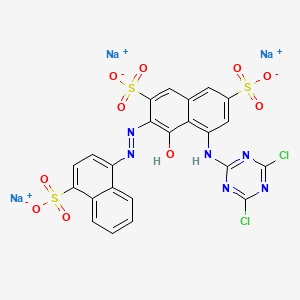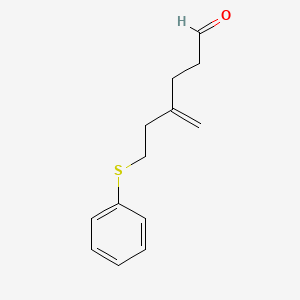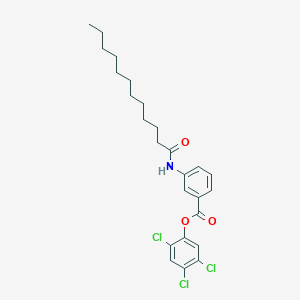![molecular formula C11H12S2 B14447987 Spiro[1,3-benzodithiole-2,1'-cyclopentane] CAS No. 78309-08-7](/img/structure/B14447987.png)
Spiro[1,3-benzodithiole-2,1'-cyclopentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-benzodithiole-2,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a benzodithiole ring is fused to a cyclopentane ring through a single spiro carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-benzodithiole-2,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a 1,3-dipolar cycloaddition is employed to form the spirocyclic structure. This reaction often involves the use of cyclic 1,3-diketones and sulfur-containing reagents .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-benzodithiole-2,1’-cyclopentane] may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-benzodithiole-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Spiro[1,3-benzodithiole-2,1’-cyclopentane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and optoelectronic devices
Wirkmechanismus
The mechanism of action of spiro[1,3-benzodithiole-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a manner that can modulate their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Contains an indole ring fused to a spirocyclic structure.
Spirooxindole: Features an oxindole ring in its spirocyclic framework.
Spirobenzazepinone: Comprises a benzazepinone ring fused to a spirocyclic system
Uniqueness
Spiro[1,3-benzodithiole-2,1’-cyclopentane] is unique due to its benzodithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Eigenschaften
CAS-Nummer |
78309-08-7 |
|---|---|
Molekularformel |
C11H12S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
spiro[1,3-benzodithiole-2,1'-cyclopentane] |
InChI |
InChI=1S/C11H12S2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
BAOSTKCQPSRNQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)SC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


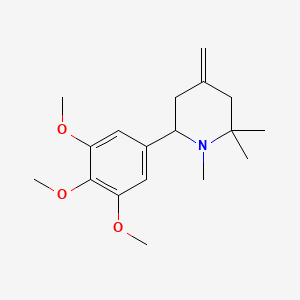
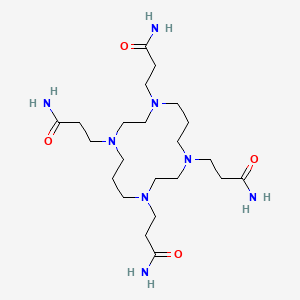

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

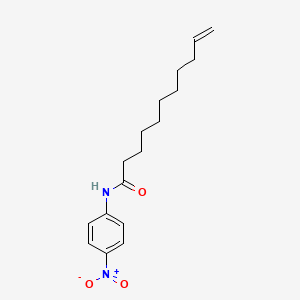
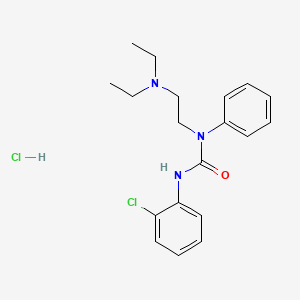
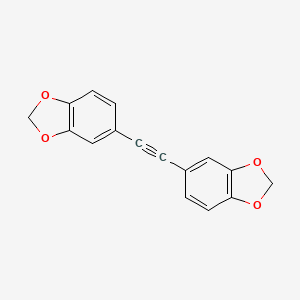
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
